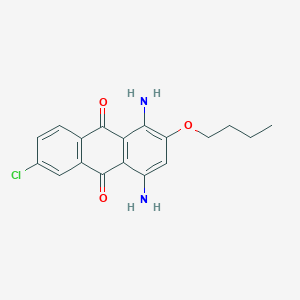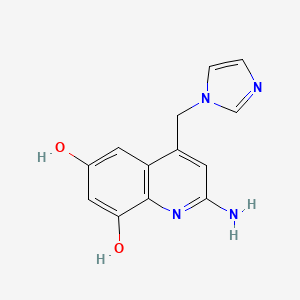
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and a 2,5-difluoroisonicotinoyl moiety
Métodos De Preparación
The synthesis of tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable alkylating agent.
Introduction of the tert-butyl group: This step involves the protection of the morpholine nitrogen with a tert-butyl group using tert-butyl chloroformate.
Attachment of the 2,5-difluoroisonicotinoyl moiety: This is done through a coupling reaction, often using reagents like 2,5-difluoroisonicotinic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: This compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl morpholine-4-carboxylate: This compound lacks the 2,5-difluoroisonicotinoyl moiety, making it less versatile in certain applications.
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H18F2N2O4 |
|---|---|
Peso molecular |
328.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(2,5-difluoropyridine-4-carbonyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H18F2N2O4/c1-15(2,3)23-14(21)19-4-5-22-8-11(19)13(20)9-6-12(17)18-7-10(9)16/h6-7,11H,4-5,8H2,1-3H3 |
Clave InChI |
JYUUXGJZHAHPJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=CC(=NC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
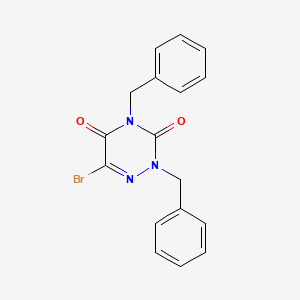
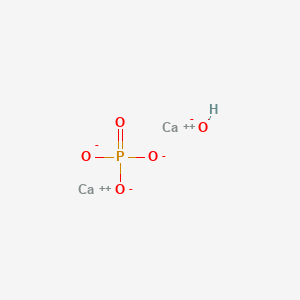


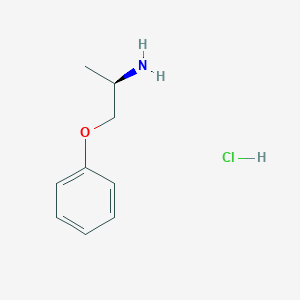
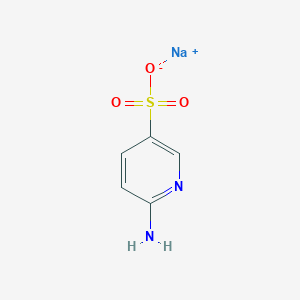
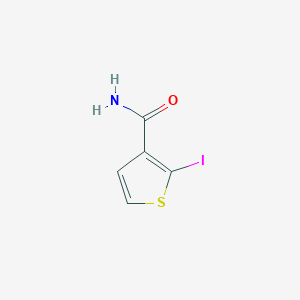
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

